An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-indole
An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-1,2-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a substituted indole, this molecule holds potential as a key building block for the development of novel therapeutic agents. This document will delve into its chemical properties, a proposed synthetic route with mechanistic insights, predicted spectroscopic data for its characterization, potential applications in drug discovery, and essential safety information.
Core Identification and Chemical Properties
4-Bromo-1,2-dimethyl-1H-indole is a derivative of indole, a bicyclic aromatic heterocycle that forms the core of many biologically active natural products and synthetic drugs. The presence of a bromine atom at the 4-position and methyl groups at the 1- and 2-positions significantly influences its electronic properties, lipophilicity, and steric profile, making it a valuable scaffold for chemical exploration.
Chemical Identifiers:
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Chemical Name: 4-Bromo-1,2-dimethyl-1H-indole
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CAS Number: 1367936-66-0[1]
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Molecular Formula: C₁₀H₁₀BrN[1]
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Molecular Weight: 224.10 g/mol [1]
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Predicted: Off-white to light brown solid | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. | General knowledge of similar compounds |
Chemical Structure:
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway:
Caption: Proposed synthesis workflow for 4-Bromo-1,2-dimethyl-1H-indole.
Step-by-Step Experimental Protocol (Proposed):
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Deprotonation of the Indole Nitrogen:
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To a solution of 4-bromo-2-methyl-1H-indole (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 equivalents) at 0 °C.
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Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the acidic N-H of the indole ring to form the corresponding sodium salt. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction. An inert atmosphere is crucial as NaH reacts violently with water.
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N-Methylation:
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After stirring the mixture at 0 °C for 30 minutes, add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Rationale: The resulting indole anion is a potent nucleophile that readily attacks the electrophilic methyl carbon of methyl iodide in an Sₙ2 reaction, leading to the formation of the N-methylated product.
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Work-up and Purification:
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-Bromo-1,2-dimethyl-1H-indole.
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Rationale: The aqueous work-up removes any remaining inorganic salts and DMF. Extraction with an organic solvent isolates the product. Purification by column chromatography separates the desired product from any unreacted starting material or byproducts.
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Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 4-Bromo-1,2-dimethyl-1H-indole and known spectral data of similar bromo- and methyl-substituted indoles.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Three signals are expected in the aromatic region (approximately δ 6.8-7.5 ppm). The protons at positions 5, 6, and 7 will exhibit characteristic splitting patterns (doublets and a triplet or doublet of doublets) due to coupling with their neighbors.
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N-Methyl Protons: A singlet at approximately δ 3.6-3.8 ppm, integrating to 3 protons.
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C2-Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, integrating to 3 protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic and Heterocyclic Carbons: Eight signals are expected in the region of δ 100-140 ppm.
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N-Methyl Carbon: A signal around δ 30-35 ppm.
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C2-Methyl Carbon: A signal around δ 12-15 ppm.
MS (Mass Spectrometry):
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The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and a prominent peak at m/z 225 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
IR (Infrared) Spectroscopy:
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C-H stretching (aromatic): ~3050-3150 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-N stretching: ~1300-1350 cm⁻¹
Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous indole-containing compounds approved as drugs for a wide range of diseases.[2][3][4][5] The introduction of substituents, such as bromine and methyl groups, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Role as a Synthetic Intermediate:
4-Bromo-1,2-dimethyl-1H-indole is a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position. This makes it an excellent starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Role of 4-Bromo-1,2-dimethyl-1H-indole in a drug discovery workflow.
Potential Therapeutic Applications:
While specific biological activities for 4-Bromo-1,2-dimethyl-1H-indole have not been extensively reported, derivatives of bromoindoles have shown a wide range of pharmacological effects, including:
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Anticancer Activity: Many substituted indoles exhibit potent anticancer properties by targeting various cellular pathways.[3]
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Antimicrobial Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents.
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Neurological Activity: As analogs of tryptophan and serotonin, indole derivatives often interact with targets in the central nervous system.
Researchers can utilize 4-Bromo-1,2-dimethyl-1H-indole to synthesize novel compounds and evaluate their potential as therapeutic agents in these and other disease areas.
Safety and Handling
As with any chemical, 4-Bromo-1,2-dimethyl-1H-indole should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, the following general precautions should be taken based on the safety profiles of related bromoindoles and alkylating agents.
General Hazards (based on related compounds):
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May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
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May cause irritation to the skin, eyes, and respiratory tract.[6][7]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid direct contact with the skin and eyes. Avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Rinse mouth and seek medical attention.
References
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Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110). Available at: [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Their Analogues. National Institutes of Health. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors. PubMed. Available at: [Link]
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Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. Available at: [Link]
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
-
Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]
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Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. National Institutes of Health. Available at: [Link]
- Method for preparing 4-bromo-1,2-xylene. Google Patents.
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Experimental Data_review_version. The Royal Society of Chemistry. Available at: [Link]
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4-Bromo-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]
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4-Bromoindole. PubChem. Available at: [Link]
Sources
- 1. 1367936-66-0|4-Bromo-1,2-dimethyl-1H-indole|BLD Pharm [bldpharm.com]
- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
